molecular formula C13H16FNO4S B7480616 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide

Cat. No. B7480616
M. Wt: 301.34 g/mol
InChI Key: LACBIFKKUQUYGG-UHFFFAOYSA-N
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Description

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazinane derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide can exert a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide in lab experiments is its ability to exhibit multiple biological activities. This compound can be used to study the mechanisms underlying inflammation, cancer, and diabetes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide. One of the areas of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases, cancer, and diabetes. Further studies are needed to determine the optimal dosage, efficacy, and safety of this compound in animal models and human clinical trials. Another area of interest is the identification of the molecular targets and signaling pathways through which this compound exerts its biological effects. This knowledge can help in the development of novel drugs that can target these pathways for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide involves the reaction of 6-fluoro-4H-1,3-benzodioxin-8-ylmethylamine with thionyl chloride followed by the reaction with 1,4-thiazine-1,1-dioxide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also shown potential as an anti-diabetic agent and has been found to improve insulin sensitivity in animal models.

properties

IUPAC Name

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-12-5-10(13-11(6-12)8-18-9-19-13)7-15-1-3-20(16,17)4-2-15/h5-6H,1-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACBIFKKUQUYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide

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